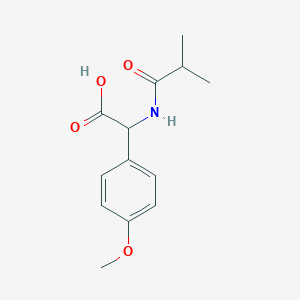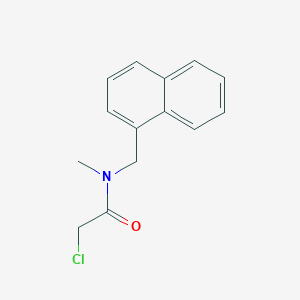![molecular formula C11H14ClNO3 B7628028 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide, also known as tramadol, is a synthetic opioid analgesic used to treat moderate to severe pain. Tramadol is a potent analgesic that acts on the central nervous system, producing pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin.
作用机制
Tramadol produces pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism of action makes 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide a unique analgesic that can provide pain relief without the same risk of addiction and respiratory depression as other opioids.
Biochemical and physiological effects:
Tramadol has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting the release of substance P, and decreasing the activity of nociceptive neurons. Tramadol has also been found to have anticonvulsant and antidepressant properties.
实验室实验的优点和局限性
Tramadol has a number of advantages for lab experiments, including its potency, efficacy, and unique mechanism of action. However, 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide also has limitations, including its potential for abuse and dependence, as well as its side effects, which can include nausea, dizziness, and sedation.
未来方向
There are a number of future directions for 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide research, including investigating its potential use in combination with other analgesics, exploring its effects on different pain conditions, and investigating its potential use in treating psychiatric disorders. Additionally, research is needed to better understand the mechanisms underlying 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide's analgesic properties and to develop safer and more effective pain medications.
In conclusion, 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide is a potent analgesic with a unique mechanism of action that has been extensively studied for its use in treating pain and other conditions. While 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide has a number of advantages for lab experiments, it also has limitations and potential side effects that must be carefully considered. Future research is needed to better understand the mechanisms underlying 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide's effects and to develop safer and more effective pain medications.
合成方法
The synthesis of 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-hydroxy-4-methoxybenzaldehyde to form 2-(3-hydroxy-4-methoxyphenyl)ethylamine. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide, which is purified and isolated as a white crystalline powder.
科学研究应用
Tramadol has been extensively studied for its analgesic properties and has been found to be effective in treating a variety of pain conditions, including neuropathic pain, postoperative pain, and cancer pain. Tramadol has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)14)4-5-13-11(15)7-12/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJHKYGBPCQOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)



![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)


![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)

![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

